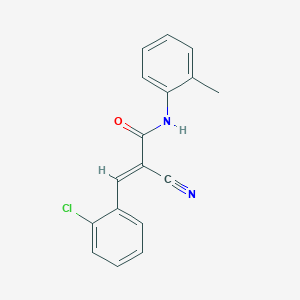
(Z)-5-(4-methylbenzyl)-2-((E)-(4-methylbenzylidene)hydrazono)thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-5-(4-methylbenzyl)-2-((E)-(4-methylbenzylidene)hydrazono)thiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone class. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The structure of this compound features a thiazolidinone ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and is substituted with 4-methylbenzyl and 4-methylbenzylidene groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-(4-methylbenzyl)-2-((E)-(4-methylbenzylidene)hydrazono)thiazolidin-4-one typically involves the following steps:
Formation of Thiazolidinone Ring: The thiazolidinone ring can be synthesized by the reaction of thiourea with α-haloketones under basic conditions.
Substitution with 4-Methylbenzyl Group:
Formation of Hydrazone: The hydrazone linkage is formed by reacting the thiazolidinone derivative with 4-methylbenzylidenehydrazine under acidic or neutral conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring.
Reduction: Reduction reactions can target the hydrazone linkage, converting it to the corresponding hydrazine derivative.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: The major product would be the hydrazine derivative.
Substitution: Products would include various substituted aromatic derivatives depending on the electrophile used.
科学研究应用
Chemistry
In chemistry, (Z)-5-(4-methylbenzyl)-2-((E)-(4-methylbenzylidene)hydrazono)thiazolidin-4-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds with enhanced properties.
Biology
Biologically, this compound has shown promise in antimicrobial studies, where it has been tested against various bacterial and fungal strains. Its ability to inhibit microbial growth makes it a candidate for the development of new antibiotics.
Medicine
In medicine, the compound’s anti-inflammatory and anticancer activities are of particular interest. It has been investigated for its ability to inhibit the proliferation of cancer cells and reduce inflammation in various disease models.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or electronic properties.
作用机制
The mechanism of action of (Z)-5-(4-methylbenzyl)-2-((E)-(4-methylbenzylidene)hydrazono)thiazolidin-4-one involves its interaction with various molecular targets. In antimicrobial applications, it may inhibit key enzymes involved in bacterial cell wall synthesis or disrupt membrane integrity. In anticancer applications, it could interfere with cell signaling pathways that regulate cell proliferation and apoptosis.
相似化合物的比较
Similar Compounds
Thiazolidinediones: These compounds, such as pioglitazone and rosiglitazone, are known for their antidiabetic properties.
Hydrazones: Compounds like isoniazid, which is used as an antitubercular agent, share the hydrazone linkage.
Uniqueness
What sets (Z)-5-(4-methylbenzyl)-2-((E)-(4-methylbenzylidene)hydrazono)thiazolidin-4-one apart is its dual substitution with 4-methylbenzyl and 4-methylbenzylidene groups, which may confer unique biological activities and chemical reactivity compared to other thiazolidinones and hydrazones.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds
属性
IUPAC Name |
(2Z)-5-[(4-methylphenyl)methyl]-2-[(E)-(4-methylphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c1-13-3-7-15(8-4-13)11-17-18(23)21-19(24-17)22-20-12-16-9-5-14(2)6-10-16/h3-10,12,17H,11H2,1-2H3,(H,21,22,23)/b20-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSUBEKSQHNZZRZ-UDWIEESQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2C(=O)NC(=NN=CC3=CC=C(C=C3)C)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CC2C(=O)N/C(=N/N=C/C3=CC=C(C=C3)C)/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-chloro-6-fluoro-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzamide](/img/structure/B2726648.png)

![7-Chloro-4-methoxy-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole](/img/structure/B2726652.png)
![(Z)-ethyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2726654.png)




![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-cycloheptylacetamide](/img/structure/B2726663.png)
![N-(1-Cyanocyclohexyl)-2-[3-(2,6-difluorophenyl)-6-oxopyridazin-1-yl]-N-methylacetamide](/img/structure/B2726665.png)
